1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(10H-phenothiazin-10-yl)propan-2-ol is a complex organic compound that exhibits a unique combination of pyrazole and phenothiazine moieties. This compound is classified as an organic heterocyclic compound due to the presence of nitrogen in its structure. Its potential applications span various fields, including medicinal chemistry and pharmacology, owing to its interesting pharmacological properties.
This compound can be synthesized through various chemical reactions involving pyrazole and phenothiazine derivatives. The synthesis typically involves multi-step organic reactions, which are well-documented in the literature.
The compound falls under the category of pharmacologically active compounds, specifically those that may exhibit neuropharmacological effects due to the phenothiazine structure, which is known for its antipsychotic properties.
The synthesis of 1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(10H-phenothiazin-10-yl)propan-2-ol can be achieved through several methods:
Technical details regarding specific reaction conditions (temperature, solvent, catalysts) are crucial for optimizing yield and purity.
The molecular structure of 1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(10H-phenothiazin-10-yl)propan-2-ol can be represented as follows:
This structure features a central propanol backbone with a pyrazole ring and a phenothiazine moiety attached.
Key structural data includes bond lengths and angles, which are essential for understanding the compound's reactivity and interactions with biological targets. For example, intramolecular interactions such as hydrogen bonding may play a significant role in stabilizing the molecular conformation.
The compound may undergo various chemical reactions typical for alcohols and heterocycles:
Technical details regarding reaction conditions, yields, and by-products are important for practical applications.
The mechanism of action for 1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(10H-phenothiazin-10-yl)propan-2-ol is hypothesized to involve interaction with neurotransmitter systems in the brain, particularly those related to dopamine and serotonin pathways.
Experimental data from pharmacological studies would provide insights into binding affinities and efficacy at various receptors, contributing to understanding its therapeutic potential.
Key physical properties include:
Chemical properties such as solubility in organic solvents (e.g., ethanol, dimethyl sulfoxide) and stability under various conditions (pH, temperature) are vital for practical applications.
Relevant data from spectroscopic techniques (NMR, IR) can further elucidate structural characteristics and functional groups present.
1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(10H-phenothiazin-10-yl)propan-2-ol has potential applications in:
The compound 1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(10H-phenothiazin-10-yl)propan-2-ol integrates two pharmacologically significant heterocyclic systems: a 3,5-dimethylpyrazole unit and a tricyclic phenothiazine moiety, linked by a propan-2-ol spacer. The molecular formula (C₂₄H₂₄N₄OS) implies significant three-dimensionality due to non-planar bonding between the phenothiazine’s saddle-shaped conformation and the pyrazole ring. The propanol linker adopts a gauche conformation, positioning the phenothiazine nitrogen and pyrazole N1 for potential intramolecular interactions. Crystallographic data from analogous hybrids (e.g., (3,5-dimethyl-1H-pyrazol-1-yl)(10H-phenothiazin-10-yl)methanone, CID 607875 [1]) reveal dihedral angles of 50–60° between the heterocycles, reducing π-conjugation but enhancing scaffold flexibility for target binding. Key bond lengths include:
Table 1: Structural Parameters of Key Fragments
Fragment | Bond Length (Å) | Dihedral Angle (°) | Role |
---|---|---|---|
Phenothiazine core | S-C: 1.76 | 120–140° (butterfly) | Electron donation, lipophilicity |
3,5-Dimethylpyrazole | N-N: 1.36 | Planar | H-bond acceptance |
Propan-2-ol linker | C-O: 1.43 | Flexible | Solubility, H-bond donation |
Density Functional Theory (DFT) studies at the B3LYP/6-31G(d,p) level reveal:
Table 2: Quantum Chemical Descriptors (DFT/B3LYP)
Parameter | Value | Significance |
---|---|---|
HOMO Energy | -5.8 eV | Electron-donating capacity |
LUMO Energy | -1.9 eV | Electron affinity |
HOMO-LUMO Gap | 3.9 eV | Kinetic stability, reactivity |
Dipole Moment | 4.2 Debye | Solubility in polar media |
3,5-Dimethylpyrazole
Phenothiazine
The target compound exhibits distinct advantages over three key analogs:1. Pyrazole-Thiazole Hybrids (e.g., 5-(4-isopropylbenzylidene)-2-[3-(4-chlorophenyl)-5-(4-isopropylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazol-4(5H)-one):- Lower HOMO-LUMO gap (3.5 eV vs. 4.2 eV) enhances charge transfer in the target compound [2] [7].2. Isoquinoline-Pyrazoles (e.g., 1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-phenylisoquinoline):- The propanol linker here improves water solubility (cLogP 3.8 vs. 4.5) without compromising membrane permeability [9].3. Tetrazole-Acetamides (e.g., N-aryl-2-(5-aryltetrazol-2-yl)acetamides):- Phenothiazine offers superior H-bond donation (ESP: +42 kcal/mol) vs. tetrazole’s neutral profile [4].
Table 3: Comparative Analysis of Structural Analogs
Analog | HOMO-LUMO (eV) | cLogP | Key Limitation |
---|---|---|---|
Target Compound | 3.9 | 3.8 | High steric bulk |
Pyrazole-Thiazole Hybrid [2] | 3.5 | 5.2 | Poor aqueous solubility |
Isoquinoline-Pyrazole [9] | 4.2 | 4.5 | Rigid scaffold, low bioavailability |
Tetrazole-Acetamide [4] | 4.6 | 2.9 | Weak CAD properties |
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5